molecular formula C13H11Cl2N3O4S B11417786 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11417786
M. Wt: 376.2 g/mol
InChI Key: AUVGGJLRPSKQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-methanesulfonylpyrimidine-4-carboxamide involves several steps, typically starting with the preparation of the pyrimidine core. The reaction conditions often include the use of chlorinating agents and methanesulfonyl chloride to introduce the necessary functional groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-methanesulfonylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its effects on cellular processes and interactions with biomolecules.

    Medicine: Investigated for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The compound exerts its effects by depleting intracellular thiol pools in Mycobacterium tuberculosis. This depletion leads to an accumulation of reactive oxygen species, causing oxidative stress and ultimately killing the bacteria. The molecular targets include free thiols, and the pathways involved are related to redox homeostasis and oxidative stress response .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with antimicrobial properties. For example:

Properties

Molecular Formula

C13H11Cl2N3O4S

Molecular Weight

376.2 g/mol

IUPAC Name

5-chloro-N-(3-chloro-4-methoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H11Cl2N3O4S/c1-22-10-4-3-7(5-8(10)14)17-12(19)11-9(15)6-16-13(18-11)23(2,20)21/h3-6H,1-2H3,(H,17,19)

InChI Key

AUVGGJLRPSKQAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.